4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolo[5,4-b]pyridine moiety, which is a fused heterocyclic system containing both sulfur and nitrogen atoms, contributing to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps starting from commercially available substancesThe reaction conditions often include the use of various reagents such as acetic acid, zinc oxide nanoparticles, and trimethylamine in ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as PI3K. By inhibiting PI3K, the compound can interfere with cell signaling pathways that are crucial for cell growth and survival. This makes it a promising candidate for cancer therapy, as it can potentially inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[5,4-b]pyridine derivatives, such as:
- 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues .
- 5-(4H-imidazo[1,2-b][1,2,4]triazol-5-yl)-N,4-dimethylthiazol-2-amine .
Uniqueness
What sets 4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide apart is its specific structural features, such as the ethoxy group and the sulfonamide functionality, which contribute to its unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-ethoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-3-27-16-8-10-17(11-9-16)29(25,26)24-19-13-15(7-6-14(19)2)20-23-18-5-4-12-22-21(18)28-20/h4-13,24H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZIYDNUCAGJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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